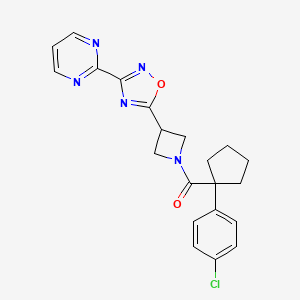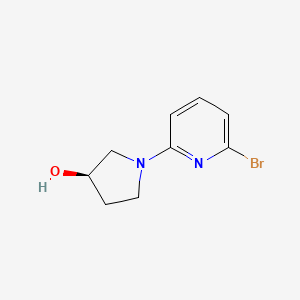
6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine (CMEPTD) is an organic compound that has been studied for its potential applications in the field of scientific research. It is a heterocyclic compound that is composed of three nitrogen atoms, two chlorine atoms, and two carbon atoms, with an extra methyl group attached to the nitrogen atom in the 6-position. CMEPTD is an important building block for the synthesis of a variety of organic compounds, and has been used in many different research applications.
Aplicaciones Científicas De Investigación
Herbicide Dissipation in Soil
Research by Baer and Calvet (1999) studied the dissipation kinetics of soil-applied herbicides, including atrazine (a derivative of triazine). The study observed the behavior of these compounds in different soil types under various conditions, contributing to the understanding of environmental impact and agronomy practices (Baer & Calvet, 1999).
Antibacterial and Antifungal Activities
Kushwaha and Sharma (2022) synthesized derivatives of triazine, closely related to the compound , and evaluated their antibacterial and antifungal properties. The study highlights the potential of triazine derivatives in medical and pharmaceutical applications (Kushwaha & Sharma, 2022).
Electrochemical Reduction Studies
Brown (2018) conducted a study on the electrochemical reduction of terbuthylazine, a triazine herbicide. This research provides insights into the chemical properties and potential applications of triazine compounds in electrochemical processes (Brown, 2018).
Groundwater Contamination Analysis
Stackelberg et al. (2012) developed models to predict the concentration of atrazine and its degradate in groundwater. This study is crucial for understanding the environmental impact and mobility of triazine derivatives in agricultural areas (Stackelberg et al., 2012).
Luminescence Study of Triazine Herbicides
Oliva et al. (2005) conducted a luminescence study on triazines, including atrazine, to understand their low-lying excited states. This research contributes to the field of chemical physics and the study of triazine-based herbicides (Oliva et al., 2005).
Synthesis of Aromatic Polyamides with Triazine Moieties
Yu et al. (2012) focused on synthesizing aromatic polyamides containing phenyl-1,3,5-triazine, demonstrating the application of triazine in the development of new polymeric materials with potential industrial applications (Yu et al., 2012).
Halogenation Studies
Kaihoh et al. (1986) investigated the halogenation of triazines, which is relevant to understanding the chemical reactivity and modification possibilities of triazine compounds (Kaihoh et al., 1986).
Propiedades
IUPAC Name |
6-(chloromethyl)-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-2-8-3-5-9(6-4-8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBNOXIGGKJVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-oxo-7-phenyl-2-thioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetic acid](/img/structure/B2835221.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-phenoxyacetamide](/img/structure/B2835225.png)
![2-chloro-N-[(1-ethoxycyclopentyl)methyl]pyridine-4-carboxamide](/img/structure/B2835227.png)


![2-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}propanoic acid](/img/structure/B2835232.png)

![3-[[(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2835237.png)
![N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2835239.png)

![4-[(2,5-Dimethylphenyl)methyl]piperidine](/img/structure/B2835241.png)